molecular formula C7H7N3 B1282199 2-Amino-5-methylnicotinonitrile CAS No. 38076-78-7

2-Amino-5-methylnicotinonitrile

Cat. No. B1282199
CAS RN: 38076-78-7
M. Wt: 133.15 g/mol
InChI Key: OOKFORLRLLVDOD-UHFFFAOYSA-N
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Description

2-Amino-5-methylnicotinonitrile is a chemical compound that has been the subject of various synthetic methodologies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an amino group and a nitrile group attached to a nicotinic acid derivative.

Synthesis Analysis

The synthesis of highly functionalized 2-aminonicotinonitriles has been achieved through different innovative methods. One approach involves the base-mediated annulation of α-keto vinyl azides and α,α-dicyanoalkenes, which allows for efficient ring-openings and intramolecular rearrangements to form the desired product . Another method utilizes ultrasound irradiation to promote a four-component reaction in water, combining malononitrile, aromatic aldehydes, acetophenone derivatives, and ammonium acetate. This green chemistry approach highlights the advantages of using water as a solvent and ultrasound as a catalyst-free technique to achieve excellent yields and functional group tolerance . Additionally, the use of HBF4 as an efficient catalyst under solvent-free conditions has been explored, with experimental and theoretical studies supporting an anomeric based oxidation mechanism for the synthesis of 2-amino-4,6-diphenylnicotinonitriles .

Molecular Structure Analysis

The molecular structure of 2-amino-5-methylnicotinonitrile and its derivatives is crucial for understanding their reactivity and potential applications. While the papers provided do not directly discuss the molecular structure of 2-amino-5-methylnicotinonitrile, they do provide insights into related compounds. For instance, the characterization of by-products such as 2-chloro-5-fluoro-3-methylpyridine using 13C NMR data offers a glimpse into the structural aspects of similar nicotinonitrile derivatives .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-5-methylnicotinonitrile derivatives can be inferred from the synthesis methods and the intermediates formed during these processes. For example, the formation of intermediates with 5R- and 5S- chiral positions during the synthesis using HBF4 suggests that these structures are amenable to further chemical transformations through oxidation mechanisms . Although not directly related to 2-amino-5-methylnicotinonitrile, the photochemistry of 1- and 2-methyl-5-aminotetrazoles provides an example of how structural effects can influence reaction pathways, leading to different photoproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-methylnicotinonitrile are not explicitly detailed in the provided papers. However, the synthesis methods described imply that the compound and its derivatives are stable under various conditions, including aqueous environments and solvent-free setups. The use of green chemistry principles in the synthesis also suggests that these compounds have favorable solubility and reactivity profiles that can be exploited in environmentally friendly processes .

Scientific Research Applications

Synthesis and Biological Activity

  • Plant Growth Regulators : 2-Amino-5-methylnicotinonitrile derivatives have been explored for their potential as plant growth regulators. One study synthesized various derivatives, including 2-[(triphenylphosphoranylidene)amino]tetrazolo[1,5-a]pyridine, which showed effectiveness as wheat growth regulators (Dyadyuchenko et al., 2018).

Chemical Synthesis and Reactions

  • Regioselective Reactions : Research has demonstrated the regioselective nucleophilic substitution of chlorine in 2,6-dichloro-4-methylnicotinonitrile to form triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, highlighting the compound's utility in chemical synthesis (Dyadyuchenko et al., 2021).

Applications in Medicine

  • Anticancer Properties : A study focused on synthesizing various 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile and evaluating their potential as anticancer agents. This research adds to the understanding of its applications in medicinal chemistry (Mansour et al., 2021).

Material Science Applications

  • Novel Synthesis Techniques : Research into the nucleophilic recyclization of pyridinium salts for synthesizing 2-methylnicotinonitrile derivatives offers insights into new methods in material science (Duan et al., 2022).

Advanced Organic Chemistry

  • Synthesis of Complex Compounds : The base-catalyzed ring transformation of 2H-pyran-2-ones into aminonicotinonitriles and diaminopyridines demonstrates the compound's role in creating complex organic structures (Farhanullah et al., 2003).

Novel Organic Reactions

  • Oxidation Mechanisms : A study investigated the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as a catalyst, providing insights into novel oxidation mechanisms in organic chemistry (Zolfigol et al., 2017).

Neuroscience Research

  • Alzheimer's Disease Imaging : 2-Amino-5-methylnicotinonitrile derivatives have been utilized in neuroimaging for Alzheimer's disease, providing a non-invasive technique to monitor neurofibrillary tangles and beta-amyloid plaques (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

2-amino-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKFORLRLLVDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517311
Record name 2-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylnicotinonitrile

CAS RN

38076-78-7
Record name 2-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-bromo-5-methylpyridine (3.74 g) in DMF (30 mL) was added copper(I) cyanide (4.48 g), and the mixture was stirred under microwave irradiation at 180° C. for 30 min. To the reaction mixture were added ethyl acetate and water, 1N aqueous sodium hydroxide solution (50 mL) was added and the mixture was stirred. Insoluble material was filtered off through celite. The aqueous layer and organic layer were separated, and the aqueous layer was extracted with ethyl acetate. The extract was collected, washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (357 mg) as a colorless solid.
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GP Vallerini, L Amori, C Beato, M Tararina… - Journal of Medicinal …, 2013 - ACS Publications
3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) is the enzyme responsible for the production of the neurotoxic tryptophan metabolite quinolinic acid (QUIN). Elevated brain levels of …
Number of citations: 15 pubs.acs.org
GP Vallerini - 2013 - repository.unipr.it
… 2-Amino-5-methylnicotinonitrile (45). A mixture of 3-bromo-2-amino-5-methylpyridine (44, 1.00 eq.), potassium hexacyanoferrate(II) trihydrate {K4[Fe(CN)6]·3H2O, 0.40 eq.}, tetrakis(…
Number of citations: 3 www.repository.unipr.it
S Raghavan - 2013 - dsc.duq.edu
Dedication iv vii Acknowledgements viii List of Tables x List of Figures xii List of Schemes xx List of Abbreviations xxiii A. Biochemical review 1 B. Chemical review 84 C. Statement of the …
Number of citations: 2 dsc.duq.edu

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